Dermorphin (acetate) is a naturally occurring heptapeptide derived from the skin of South American frogs, specifically those in the genus Phyllomedusa. It has the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ and is notable for its high potency as an opioid. Dermorphin exhibits approximately 30 to 40 times the analgesic potency of morphine while potentially having a lower propensity for inducing tolerance and addiction due to its unique binding characteristics to mu opioid receptors .
The compound's molecular formula is C₄₀H₅₀N₈O₁₀, with a molecular weight of approximately 802.9 g/mol. It features multiple hydrogen bond donors and acceptors, contributing to its biological activity and interaction profiles .
The synthesis typically requires strict control over reaction conditions and reagent selection to yield high-purity products .
Dermorphin acts as a selective agonist for mu opioid receptors, which are critical in mediating pain relief. Its binding affinity is significantly higher than that of traditional opioids like morphine, making it a subject of interest for developing new analgesics. In experimental studies, dermorphin has been shown to delay gastric emptying, inhibit gastric acid secretion, and slow colonic motility in animal models .
Additionally, dermorphin's unique structure allows it to elicit potent analgesic effects with potentially reduced side effects compared to conventional opioids, although its illicit use in contexts such as horse racing raises concerns about safety and regulation .
Dermorphin can be synthesized using solid-phase peptide synthesis techniques or solution-phase methods. The general steps include:
Dermorphin's primary application lies in its potential as a powerful analgesic agent. Its high potency and unique receptor interactions make it a candidate for pain management therapies that could circumvent some limitations associated with traditional opioids. Additionally, research into its analogs aims to develop derivatives with improved pharmacological profiles for therapeutic use .
Studies have shown that dermorphin interacts selectively with mu opioid receptors, demonstrating significantly higher binding affinities compared to other opioid peptides. This selectivity suggests that modifications in its structure can lead to variations in receptor binding and activity profiles. For instance, analogs of dermorphin have been tested for their ability to inhibit [^3H]DAMGO binding at mu opioid receptors, revealing insights into how structural changes affect biological activity .
Several compounds share structural or functional similarities with dermorphin. Here are some notable examples:
| Compound Name | Structure Type | Potency Compared to Morphine | Unique Features |
|---|---|---|---|
| Endomorphins | Peptides | 10 times more potent | Selective for mu receptors |
| Deltorphins | Peptides | 5-10 times more potent | High affinity for delta receptors |
| Leu-enkephalin | Pentapeptide | Less potent than morphine | Endogenous opioid peptide |
| Dynorphins | Polypeptides | Variable | Affinity for kappa receptors |
Dermorphin stands out due to its unique D-amino acid content, which is not typically found in mammalian peptides and contributes to its distinct pharmacological properties . This characteristic allows it to evade degradation by common peptidases, enhancing its stability and efficacy as an analgesic agent.
Dermorphin acetate is a heptapeptide with the molecular formula C$${40}$$H$${50}$$N$$8$$O$${10}$$ and a molecular weight of 802.9 g/mol. Its structure comprises seven amino acids arranged in the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH$$_2$$, with an acetyl group modifying the N-terminus. The acetate moiety enhances solubility and stability, making it preferable for experimental applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${40}$$H$${50}$$N$$8$$O$${10}$$ |
| Molecular Weight | 802.9 g/mol |
| Exact Mass | 802.36 g/mol |
| Elemental Composition | C: 59.84%; H: 6.28%; N: 13.96%; O: 19.93% |
A defining feature of dermorphin acetate is the presence of D-alanine at the second position, a rare example of a D-amino acid in naturally derived peptides. This stereochemical inversion confers resistance to proteolytic degradation and enhances receptor binding specificity. Studies comparing all-L and D-Ala-containing analogs demonstrate that the D-configuration is critical for maintaining μ-opioid receptor affinity, as inversion to L-Ala reduces activity by over 90%.
Dermorphin acetate is a white to off-white powder with a melting point of 157–159°C and a predicted density of 1.363 g/cm$$^3$$. It is soluble in dimethyl sulfoxide (DMSO) and aqueous buffers at acidic pH, though solubility decreases in neutral or alkaline conditions. Fourier-transform infrared (FTIR) spectroscopy reveals a dominant peak at 1620 cm$$^{-1}$$, characteristic of amyloid-like β-sheet aggregates, though this structural motif does not impede receptor binding.
The primary method for synthesizing dermorphin acetate is Fmoc-based SPPS on Rink amide resin. Key steps include:
Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding crude dermorphin acetate.
Acetylation is performed to improve metabolic stability. Nα-selective acetylation with acetic anhydride under mild alkaline conditions modifies the terminal tyrosine without side-chain reactions. This step is critical for preventing rapid degradation by aminopeptidases in biological systems.
Crude dermorphin acetate is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients. Analytical HPLC confirms purity (>95%), while mass spectrometry (MS) verifies molecular weight (observed m/z: 802.36). Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are employed to assess secondary structure and stereochemical integrity.
Dermorphin exhibits exceptional selectivity for MOR over δ-opioid receptors (DOR) and κ-opioid receptors (KOR). Radioligand binding assays demonstrate a MOR affinity (Ki = 0.54 nM) approximately 1,720-fold higher than its affinity for DOR (Ki = 929 nM) [5]. This selectivity arises from structural determinants in its N-terminal "message" domain (Tyr-D-Ala-Phe), where the D-configuration of alanine at position 2 is critical for MOR recognition [3] [1]. Replacement of D-Ala2 with L-Ala reduces binding affinity by 5,000-fold, underscoring the stereochemical requirements for receptor engagement [3].
Competitive binding studies using tritiated dermorphin confirm that alkaloid opioids like morphine and naloxone fully displace the peptide from rat brain membranes, validating its interaction with classical opioid binding sites [3]. However, dermorphin’s C-terminal "address" domain (Gly-Tyr-Pro-Ser-NH2) enhances MOR selectivity by minimizing interactions with DOR and KOR [1]. Modifications to the Phe3 residue in the message domain reduce MOR affinity by >1,000-fold, while alterations in the address domain (e.g., lysine or ornithine substitutions at position 7) preserve selectivity [1] [2].
Table 1: Binding Affinity of Dermorphin and Analogs at Opioid Receptors
| Compound | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/DOR) |
|---|---|---|---|
| Dermorphin | 0.54 [5] | 929 [5] | 1,720 |
| [D-Orn(COCH2Br)2]Dermorphin | 0.78 [1] | 2,400 [1] | 3,077 |
| Morphine | 54 [5] | >10,000 [5] | >185 |
The binding kinetics of dermorphin are characterized by rapid association and slow dissociation from MOR, consistent with its high potency. The C-terminal carboxamide is essential for full receptor activation; deamidation reduces binding affinity by 80% [3]. Comparative studies with truncated analogs reveal that the full heptapeptide sequence is required for optimal binding, with the tripeptide Tyr-D-Ala-Phe serving as the minimal pharmacophore [3].
Electrophilic affinity labels derived from dermorphin, such as [D-Lys(=C=S)2]dermorphin, exhibit subnanomolar MOR affinity (IC50 = 0.32 nM) and covalent binding properties, enabling irreversible receptor inhibition [1]. These analogs retain >300-fold selectivity for MOR over DOR, making them valuable tools for studying receptor dynamics [1].
Dermorphin’s analgesic potency exceeds that of morphine in multiple preclinical models. Intracerebroventricular (i.c.v.) administration in rats shows that dermorphin (ED50 = 0.15 nmol) is 30-fold more potent than morphine (ED50 = 4.5 nmol) in tail-flick assays [5]. This enhanced efficacy correlates with its higher MOR binding affinity and slower receptor dissociation kinetics [1] [3].
In electrophysiological studies, dermorphin (1.9 µmol/kg, i.p.) suppresses noxious stimulus-induced neuronal firing in the nucleus lateralis anterior and ventrobasal complex, effects not observed with equianalgesic morphine doses [5]. The peptide also inhibits C-fiber-mediated nociceptive responses in rat dorsal horn neurons at picomolar concentrations, suggesting spinal and supraspinal sites of action [5].
Dose-response studies reveal steep gradients for dermorphin’s antinociceptive and neurophysiological effects. In pylorus-ligated rats, i.c.v. administration of 10–120 pmol/animal delays gastric emptying and reduces gastric acid secretion in a dose-dependent manner [5]. Similarly, its inhibition of colonic motility follows a sigmoidal curve, with maximal effects at 60 pmol/animal [5].
Table 2: Dose-Dependent Effects of Dermorphin in Preclinical Models
| Effect | Dose Range | Model | Outcome Measure |
|---|---|---|---|
| Antinociception | 0.15–1.9 µmol/kg | Rat tail-flick | ED50 = 0.15 nmol [5] |
| Gastric emptying delay | 10–120 pmol | Pylorus-ligated rat | EC50 = 40 pmol [5] |
| Neuronal firing inhibition | 1.9 µmol/kg | Rat thalamus | 92% suppression [5] |
Dermorphin modulates nociception through MOR-mediated inhibition of ascending pain pathways. Microinjection into the periaqueductal gray matter (PAG) at 0.4 nmol/rat abolishes nociceptive reflexes and suppresses neuronal activity in the rostral ventromedial medulla [6]. These effects are attenuated by lesions of the raphe magnus nucleus (RMN), implicating serotonergic pathways in its antinociceptive actions [6].
The peptide also enhances descending inhibitory controls by increasing GABAergic transmission in the dorsal horn, a mechanism distinct from morphine’s primary action on presynaptic calcium channels [5].
Central administration of dermorphin (10–120 pmol, i.c.v.) dose-dependently inhibits gastric acid secretion and colonic motility via MOR activation in the hypothalamus and thalamus [5] [6]. Electrolytic lesions of the RMN partially reverse these effects, suggesting involvement of brainstem-opioid circuits [6]. Notably, dermorphin’s gastrointestinal actions are independent of vagal pathways, as subdiaphragmatic vagotomy does not alter its inhibitory effects [6].
Early reversed-phase high-performance liquid chromatography resolved dermorphin and its degradants on octadecylsilane supports under isocratic conditions, enabling kinetic studies of enzymic cleavage in tissue homogenates [1]. Contemporary forensic protocols favour gradient elution using pentafluorophenyl or C₁₈ phases to combine hydrophobic and π–π interactions. A representative method employed a one-hundred-millimetre by two-point-one-millimetre pentafluorophenyl column, two millimolar ammonium formate (ninety per cent acetonitrile, pH 4.5), a flow of zero-point-four millilitres per minute and electrospray ionisation detection; run time was under ten minutes [2].
Nano-scale ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry has delivered the lowest limits of detection reported for dermorphin in sports testing. Using a weak cation-exchange pre-concentration step followed by nano-scale reversed-phase separation, linear response was maintained between five and ten-thousand picograms per millilitre; limits of detection between five and fifty picograms per millilitre and recoveries of fifty-eight to ninety-three per cent were achieved in equine urine [3]. The reduced extra-column volume of nano-scale hardware maximised peak sharpness and ionisation efficiency.
Accurate-mass full-scan analysis detects protonated dermorphin at a mass-to-charge ratio of eight-hundred-three point three seven two two six with sub-five-ppm error [4] [5]. In human urine, coupling this acquisition mode to mixed-mode weak cation-exchange extraction produced a limit of detection of two-point-five nanograms per millilitre with no measurable matrix effect and no instrument carry-over [4]. High-resolution acquisition also enabled retrospective identification of in-vivo metabolites such as YaFG and YaF after experimental administration in horses [5].
Triple quadrupole platforms operated in product-ion monitoring remain the confirmation gold standard. Typical collision-induced fragment ions include mass-to-charge ratios of six-hundred-two point two, five-hundred-seventy-four point three and two-hundred-two point one from the protonated precursor, providing high specificity even in complex matrices [4] [6]. A quantitative workflow combining a heated vacuum-insulated electrospray interface with a one-hundred-millimetre C₁₈ column reached a lower limit of quantitation of zero-point-one nanograms per millilitre across a calibration range extending to one-thousand nanograms per millilitre; quality-control precision remained below seven per cent relative standard deviation [6]. A separate high-throughput screen spanning seventeen dermorphin analogues reached five picograms per millilitre in both equine and human urine [7].
Dermorphin’s cationic nature at physiological pH underpins the widespread adoption of mixed-mode weak cation-exchange cartridges. In human urine, a single-step extraction afforded quantitative recovery while simultaneously eliminating phospholipids; no matrix-induced ion suppression was observed at the two-point-five-nanogram limit of detection [4]. Parallel studies in equine urine obtained recoveries of fifty-eight to ninety-three per cent after optimisation of elution strength and cartridge bed mass [3]. For high-throughput screens, ninety-six-well plate formats permit rapid processing of up to two-hundred samples per day without loss of sensitivity [7].
Multiple complementary tactics are now routine:
| Table 1 Optimised chromatographic assays for dermorphin | Column and mobile phase | Sample matrix | Calibration or linearity | Limit of detection / quantitation | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Pentafluorophenyl, two-millimolar ammonium formate in ninety per cent acetonitrile, ten-centimetre column, ten-minute run | Standard solution | Not applicable | Not reported | Not reported (qualitative profiling) | Not applicable | [2] |
| Octadecylsilane, water–acetonitrile gradient, thirteen-minute run | Equine urine | Zero-point-one to one-thousand nanograms mL⁻¹ | Zero-point-one nanograms mL⁻¹ (lower limit of quantitation) | Precision < seven per cent | Not stated (quantitative QC) | [6] |
| Nano-scale reversed-phase, twenty-minute run | Equine urine | Five to ten-thousand picograms mL⁻¹ | Five–fifty picograms mL⁻¹ | Fifty-eight–ninety-three | [3] |
| Table 2 High-resolution and tandem mass-spectrometric performance | Instrument type | Precursor mass-to-charge ratio | Diagnostic fragments | Limit of detection | Matrix effect | Reference |
|---|---|---|---|---|---|---|
| Orbitrap high-resolution analyser, full-scan | Eight-hundred-three point three seven two two six | Accurate-mass isotopic pattern | Two-point-five nanograms mL⁻¹ | None detected | [4] | |
| Triple quadrupole, product-ion monitoring | Eight-hundred-three | Six-hundred-two · five-hundred-seventy-four · two-hundred-two | Zero-point-one nanograms mL⁻¹ (quantitation) | Controlled by internal standard | [6] | |
| Triple quadrupole screen for analogues | Varied | Compound-specific | Five picograms mL⁻¹ | Addressed by weak cation-exchange clean-up | [7] |
| Table 3 Solid-phase extraction optimisation and outcomes | Cartridge chemistry | Biological matrix | Elution strategy | Recovery (%) | Residual matrix effect | Reference |
|---|---|---|---|---|---|---|
| Mixed-mode weak cation-exchange | Human urine | Acidified methanol | Quantitative | None at two-point-five nanograms mL⁻¹ | [4] | |
| Weak cation-exchange (nano-UHPLC workflow) | Equine urine | Basic methanol, single elution | Fifty-eight–ninety-three | Negligible after dilution | [3] | |
| Weak cation-exchange, ninety-six-well format | Human and equine urine | Parallel elution, automated | Not reported | Below five per cent suppression | [7] |